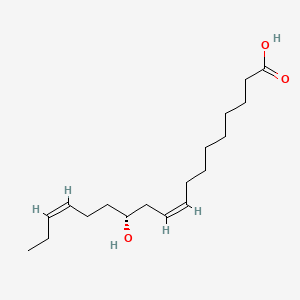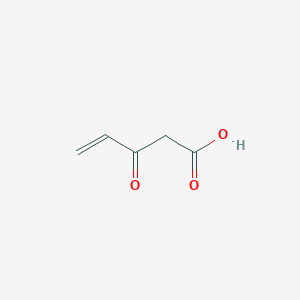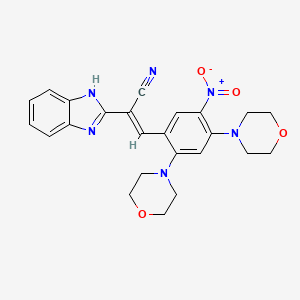
Fluvoxamine, (Z)-
Overview
Description
Fluvoxamine, (Z)-, is a selective serotonin reuptake inhibitor (SSRI) primarily used as an antidepressant. It is commonly prescribed for the treatment of major depressive disorder and obsessive-compulsive disorder. Fluvoxamine has also been used to manage anxiety disorders such as panic disorder, social anxiety disorder, and post-traumatic stress disorder .
Mechanism of Action
Target of Action
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter (SERT) in the brain . It also acts as an agonist for the sigma-1 receptor (S1R), which plays a role in controlling inflammation .
Mode of Action
Fluvoxamine’s mode of action is linked to its inhibition of CNS neuronal uptake of serotonin . By blocking the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, fluvoxamine enhances the actions of serotonin . As an S1R agonist, fluvoxamine also controls inflammation .
Biochemical Pathways
Fluvoxamine affects several biochemical pathways. It reduces platelet aggregation, decreases mast cell degranulation, interferes with endolysosomal viral trafficking, and regulates inositol-requiring enzyme 1α-driven inflammation . It also increases melatonin levels, which collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .
Pharmacokinetics
Fluvoxamine is well absorbed after oral administration and is widely distributed in the body . It is extensively metabolized in the liver, with less than 4% of the parent drug found in urine . The primary pharmacokinetic variables for fluvoxamine have been estimated in single and multiple dose studies in animals, healthy volunteers, and patients . It is eliminated with a mean half-life of 15 hours and a range from 9 hours to 28 hours .
Result of Action
The molecular and cellular effects of fluvoxamine’s action include the suppression of Th1 and Th17 polarization and function . Moreover, fluvoxamine-treated NOD mice showed significantly attenuated insulitis coupled with well-preserved β cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of fluvoxamine. For example, social isolation and acute environmental change can affect the impact of fluvoxamine on biochemical pathways . Furthermore, fluvoxamine may have altered dopamine turnover by suppressing tetrahydrobiopterin levels .
Biochemical Analysis
Biochemical Properties
Fluvoxamine, (Z)-, plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Fluvoxamine, (Z)-, interacts with the serotonin transporter (SERT) protein, binding to its allosteric site and preventing serotonin reuptake. Additionally, Fluvoxamine, (Z)-, has been shown to interact with other biomolecules such as cytochrome P450 enzymes, which are involved in its metabolism .
Cellular Effects
Fluvoxamine, (Z)-, exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances serotonergic signaling by increasing serotonin levels in the synaptic cleft. This modulation of serotonin levels influences cell signaling pathways, gene expression, and cellular metabolism. Fluvoxamine, (Z)-, has been reported to affect the expression of genes involved in neuroplasticity, such as brain-derived neurotrophic factor (BDNF), which plays a role in the growth and survival of neurons . Additionally, Fluvoxamine, (Z)-, has been shown to have anti-inflammatory effects on immune cells, reducing the production of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of action of Fluvoxamine, (Z)-, involves its binding to the serotonin transporter (SERT) protein. By binding to the allosteric site of SERT, Fluvoxamine, (Z)-, inhibits the reuptake of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft. This increased availability of serotonin enhances serotonergic neurotransmission, leading to improved mood and reduced symptoms of depression and obsessive-compulsive disorder. Fluvoxamine, (Z)-, also interacts with cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, which are involved in its metabolism and can influence its pharmacokinetics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fluvoxamine, (Z)-, have been observed to change over time. The stability and degradation of Fluvoxamine, (Z)-, can impact its long-term effects on cellular function. Studies have shown that Fluvoxamine, (Z)-, remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to Fluvoxamine, (Z)-, has been associated with sustained changes in gene expression and cellular metabolism, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Fluvoxamine, (Z)-, vary with different dosages in animal models. Studies have shown that low to moderate doses of Fluvoxamine, (Z)-, can effectively reduce symptoms of depression and anxiety in animal models without significant adverse effects . High doses of Fluvoxamine, (Z)-, have been associated with toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the efficacy of Fluvoxamine, (Z)-, plateaus at higher doses, indicating a limit to its therapeutic benefits .
Metabolic Pathways
Fluvoxamine, (Z)-, is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2 . These enzymes facilitate the oxidation and subsequent conjugation of Fluvoxamine, (Z)-, leading to the formation of metabolites that are excreted in urine. The metabolic pathways of Fluvoxamine, (Z)-, can influence its pharmacokinetics and overall efficacy. Additionally, Fluvoxamine, (Z)-, has been shown to affect metabolic flux and metabolite levels, potentially impacting other biochemical pathways .
Transport and Distribution
Fluvoxamine, (Z)-, is transported and distributed within cells and tissues through various mechanisms. It is primarily transported across cell membranes by passive diffusion, but it can also interact with transporters such as P-glycoprotein, which can influence its distribution and accumulation . Fluvoxamine, (Z)-, has been shown to accumulate in certain tissues, including the brain, liver, and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of Fluvoxamine, (Z)-, plays a role in its activity and function. Fluvoxamine, (Z)-, is primarily localized in the cytoplasm and can be found in various cellular compartments, including the endoplasmic reticulum and mitochondria . Post-translational modifications and targeting signals can influence the localization of Fluvoxamine, (Z)-, directing it to specific compartments or organelles where it can exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluvoxamine maleate is synthesized through a multi-step process. The synthesis involves the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with hydroxylamine to form the oxime. This oxime is then reacted with 2-aminoethanol to yield fluvoxamine .
Industrial Production Methods: In industrial settings, fluvoxamine maleate is prepared by direct compression of micronized fluvoxamine maleate with fillers, binders, disintegrants, and lubricants. This method ensures high drug dissolution speed and stability .
Chemical Reactions Analysis
Types of Reactions: Fluvoxamine undergoes several types of chemical reactions, including:
Oxidation: Fluvoxamine can be oxidized to form fluvoxamine acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the trifluoromethyl group or the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Fluvoxamine acid.
Reduction: Reduced fluvoxamine derivatives.
Substitution: Halogenated fluvoxamine derivatives.
Scientific Research Applications
Fluvoxamine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study SSRI interactions and mechanisms.
Biology: Investigated for its effects on serotonin reuptake and neurotransmitter regulation.
Medicine: Extensively studied for its therapeutic effects on depression, anxiety, and obsessive-compulsive disorder.
Industry: Used in the pharmaceutical industry for the production of antidepressant medications.
Comparison with Similar Compounds
Fluoxetine: Another SSRI with a longer half-life and different side effect profile.
Sertraline: Known for its efficacy in treating a wide range of anxiety disorders.
Paroxetine: Has a higher incidence of withdrawal symptoms compared to other SSRIs.
Citalopram: Known for its favorable side effect profile but less potent than fluvoxamine.
Fluvoxamine’s unique properties make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFXWAVKWHTFT-XSFVSMFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61718-82-9 (maleate) | |
| Record name | Fluvoxamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044002 | |
| Record name | Fluvoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism of action of fluvoxamine has not been fully determined, but appears to be linked to its inhibition of CNS neuronal uptake of serotonin. Fluvoxamine blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors. Studies have also demonstrated that fluvoxamine has virtually no affinity for α1- or α2-adrenergic, β-adrenergic, muscarinic, dopamine D2, histamine H1, GABA-benzodiazepine, opiate, 5-HT1, or 5-HT2 receptors, despite having an affinity for binding to σ1 receptors. | |
| Record name | Fluvoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54739-18-3 | |
| Record name | Fluvoxamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54739-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluvoxamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluvoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluvoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-4’-(triflluoromethyl)valerophenone(E)-O-(2-aminoethyl) oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUVOXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4L1XPO44W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
120-121.5 °C | |
| Record name | Fluvoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


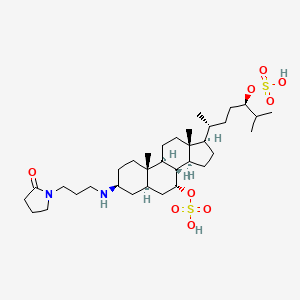
![Methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate](/img/structure/B1238660.png)
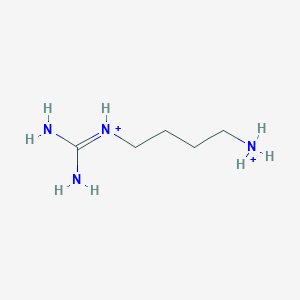

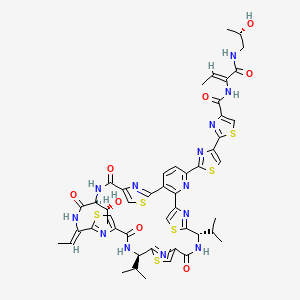

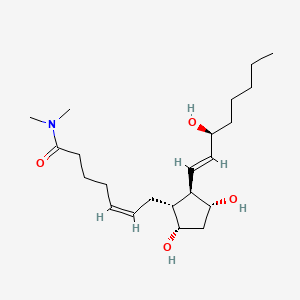
![[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B1238675.png)
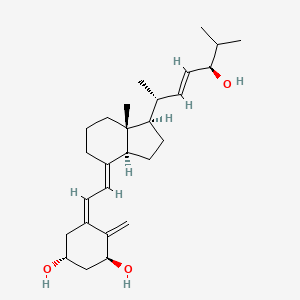
![2,3-Dihydro-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-3-(1-methylethyl)-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B1238678.png)

